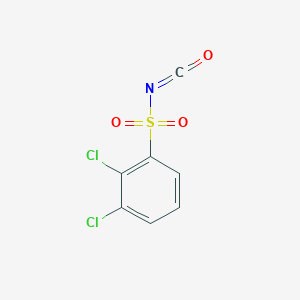

2,3-Dichlorobenzenesulfonyl isocyanate

Description

Properties

Molecular Formula |

C7H3Cl2NO3S |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2,3-dichloro-N-(oxomethylidene)benzenesulfonamide |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(7(5)9)14(12,13)10-4-11/h1-3H |

InChI Key |

BYFPEHZDYYSKOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,3-dichlorobenzenesulfonyl isocyanate with structurally related compounds:

Key Observations:

Reactivity : The sulfonyl group in this compound likely enhances electrophilicity compared to 2,3-dichlorophenyl isocyanate, similar to chlorosulfonyl isocyanate’s extreme reactivity due to the electron-withdrawing –SO₂Cl group .

Applications : Sulfonylated isocyanates like chlorosulfonyl isocyanate are favored in synthesizing sulfonamides, while dichlorinated analogs may find niche roles in flame-retardant polymers or agrochemicals due to halogenation .

Reactivity in Polymer Chemistry

- Polyurethane Synthesis : Unlike phenyl isocyanate, which forms flexible PUs, this compound’s rigid aromatic backbone and sulfonyl group may produce polymers with enhanced thermal resistance and mechanical strength. However, steric effects from chlorine substituents could reduce crosslinking efficiency .

- Hydrolysis Sensitivity : Chlorosulfonyl isocyanate hydrolyzes explosively with water, whereas this compound’s hydrophobic chlorine substituents may mitigate moisture sensitivity, improving shelf life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dichlorobenzenesulfonyl isocyanate, and how do reaction conditions influence yield?

- The synthesis typically involves sulfonylation of 2,3-dichlorobenzene followed by reaction with phosgene or a safer alternative (e.g., triphosgene). Key factors include:

- Solvent selection : Polar aprotic solvents like 1,4-dioxane or dichloromethane enhance reactivity .

- Temperature control : Reactions often proceed at room temperature to avoid decomposition of the isocyanate group .

- Stoichiometry : Equimolar ratios of reactants minimize side products (e.g., urea formation) .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety protocols : Use PPE (gloves, goggles, respirators) due to its toxicity and reactivity with moisture . Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile isocyanate vapors .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : ¹³C NMR identifies the sulfonyl (δ ~120 ppm) and isocyanate (δ ~125 ppm) groups.

- IR : Confirms the N=C=O stretch (~2250 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

- GC-MS : Detects impurities (e.g., residual solvents) and verifies molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in isocyanate quantification data between GC and titration methods?

- GC advantages : Indirect methods (e.g., derivatization with n-dibutylamine) offer higher precision and avoid thermal degradation of the isocyanate .

- Titration limitations : Hydrolysis-sensitive isocyanates may yield false negatives due to moisture interference.

- Recommendation : Cross-validate using both methods and employ internal standards (e.g., deuterated analogs) for GC .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- The electron-withdrawing sulfonyl and chloro groups activate the isocyanate toward nucleophiles (e.g., amines, alcohols).

- Kinetic studies : DFT calculations predict enhanced electrophilicity at the isocyanate carbon due to resonance stabilization of the transition state .

- Experimental validation : Monitor reaction progress via in situ FTIR to track N=C=O consumption .

Q. How does steric hindrance from chloro substituents affect the stability of this compound?

- The 2,3-dichloro arrangement creates steric bulk, reducing dimerization (uretidine formation) but increasing susceptibility to hydrolysis.

- Stability testing : Accelerated degradation studies (e.g., exposure to humidity) combined with HPLC analysis quantify hydrolysis products .

Q. What computational models predict the electronic effects of substituents on the reactivity of benzenesulfonyl isocyanates?

- DFT/Molecular modeling : Calculate Fukui indices to identify electrophilic sites or Hammett constants to correlate substituent effects with reaction rates .

- Case study : Compare 2,3-dichloro derivatives with 4-cyano analogs to assess electronic contributions to reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.